molecular formula C8H8ClN3O2 B13960795 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid

4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid

Cat. No.: B13960795
M. Wt: 213.62 g/mol
InChI Key: PXIOIICZRWFHII-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

The synthesis of 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of diethyl malonate as a starting material. The synthetic route typically includes the following steps :

    Alkylation: Diethyl malonate is alkylated with allyl bromide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with amidine to form a six-membered bislactam ring.

    Chlorination: The bislactam ring is chlorinated using phosphorus oxychloride to obtain a dichloro pyrimidine ring.

    Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to introduce an aldehyde group.

    Cyclization and Substitution: The final step involves cyclization and substitution reactions to form the desired 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Chemical Reactions Analysis

4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery :

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell division, survival, and inflammation .

Comparison with Similar Compounds

4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of functional groups in 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

4-chloro-1-methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H8ClN3O2/c1-12-6-4(2-3-10-6)5(9)11-7(12)8(13)14/h2-3,7,10H,1H3,(H,13,14)

InChI Key

PXIOIICZRWFHII-UHFFFAOYSA-N

Canonical SMILES

CN1C(N=C(C2=C1NC=C2)Cl)C(=O)O

Origin of Product

United States

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